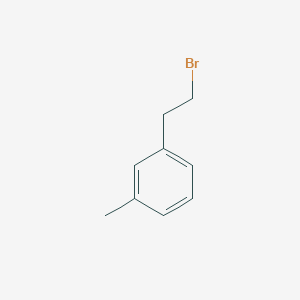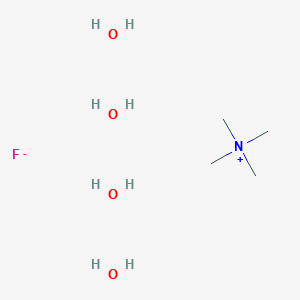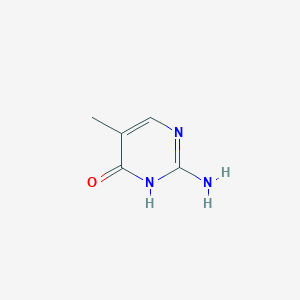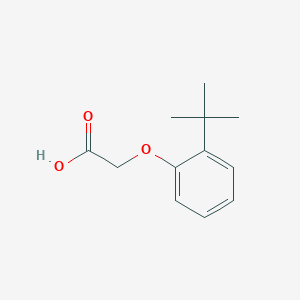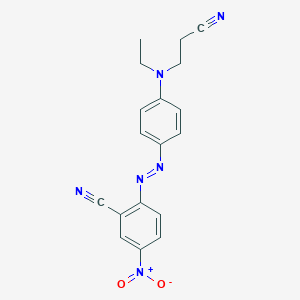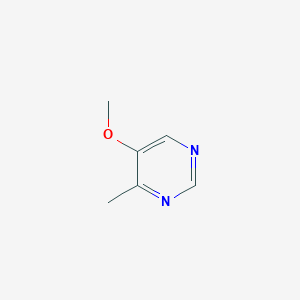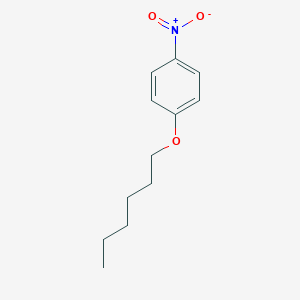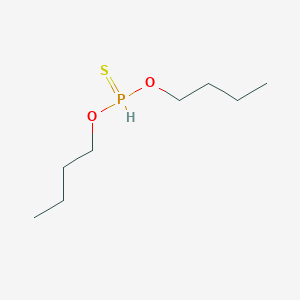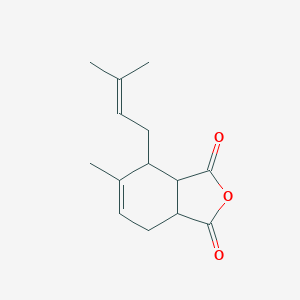
1-Hexene, 1-iodo-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexene, 1-iodo-, (Z)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a type of alkene, which is a type of organic molecule that contains a carbon-carbon double bond. The structure of 1-Hexene, 1-iodo-, (Z)- makes it a useful starting material for many different types of chemical reactions, and it has been used in a variety of research applications.
Wirkmechanismus
The mechanism of action of 1-Hexene, 1-iodo-, (Z)- is complex and depends on the specific application. In the context of drug development, this compound has been shown to inhibit the growth of cancer cells by interfering with the function of certain enzymes that are involved in cell division. Additionally, 1-Hexene, 1-iodo-, (Z)- has been shown to have anti-inflammatory properties, which may be useful in the treatment of other diseases such as arthritis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Hexene, 1-iodo-, (Z)- are still being studied. However, research has shown that this compound can have a variety of effects on different types of cells and tissues. For example, 1-Hexene, 1-iodo-, (Z)- has been shown to induce apoptosis, which is a type of cell death that occurs naturally in the body. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Hexene, 1-iodo-, (Z)- in lab experiments is that it is a relatively simple molecule that can be easily synthesized from commercially available starting materials. Additionally, this compound has been shown to be relatively stable under a variety of conditions, which makes it a useful starting material for many different types of chemical reactions.
One limitation of using 1-Hexene, 1-iodo-, (Z)- in lab experiments is that it can be difficult to purify. This is because it can form a variety of byproducts during synthesis, which can be difficult to separate from the desired product. Additionally, 1-Hexene, 1-iodo-, (Z)- can be toxic in high concentrations, which can be a safety concern in the lab.
Zukünftige Richtungen
There are many potential future directions for research involving 1-Hexene, 1-iodo-, (Z)-. One area of research that holds promise is the development of new materials. Researchers are currently exploring the use of 1-Hexene, 1-iodo-, (Z)- as a starting material for the synthesis of new polymers that have unique properties such as high thermal stability and good mechanical strength.
Another area of research that holds promise is the development of new drugs. Researchers are currently exploring the potential therapeutic effects of 1-Hexene, 1-iodo-, (Z)- in the treatment of a variety of diseases such as cancer, Alzheimer's, and Parkinson's. Additionally, researchers are exploring the use of 1-Hexene, 1-iodo-, (Z)- as a building block for the synthesis of new molecules that may have applications in a variety of other areas such as materials science and catalysis.
Synthesemethoden
The synthesis of 1-Hexene, 1-iodo-, (Z)- can be achieved through a variety of methods. One common method involves the reaction of 1-hexene with iodine and a catalyst such as copper iodide. This reaction results in the formation of 1-Hexene, 1-iodo-, (Z)- along with other byproducts. Another method involves the use of a Grignard reagent, which is a type of organometallic compound that can react with alkyl halides to form new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
1-Hexene, 1-iodo-, (Z)- has been used in a variety of scientific research applications. One area of research that has utilized this compound is in the development of new materials. For example, 1-Hexene, 1-iodo-, (Z)- has been used as a starting material for the synthesis of new polymers that have unique properties such as high thermal stability and good mechanical strength.
Another area of research that has utilized 1-Hexene, 1-iodo-, (Z)- is in the development of new drugs. This compound has been shown to have potential therapeutic effects in the treatment of certain types of cancer. Additionally, 1-Hexene, 1-iodo-, (Z)- has been used as a building block for the synthesis of new molecules that may have applications in the treatment of other diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
16538-47-9 |
|---|---|
Produktname |
1-Hexene, 1-iodo-, (Z)- |
Molekularformel |
C6H11I |
Molekulargewicht |
210.06 g/mol |
IUPAC-Name |
(Z)-1-iodohex-1-ene |
InChI |
InChI=1S/C6H11I/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5- |
InChI-Schlüssel |
TUAPXMNNQGXDDV-WAYWQWQTSA-N |
Isomerische SMILES |
CCCC/C=C\I |
SMILES |
CCCCC=CI |
Kanonische SMILES |
CCCCC=CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





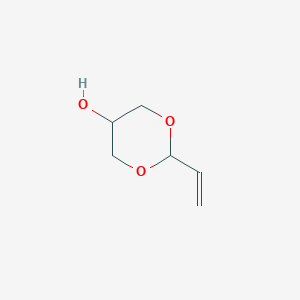
![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
